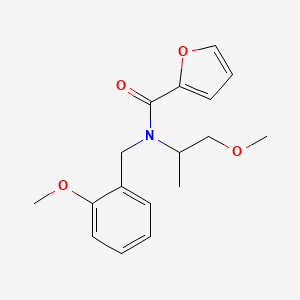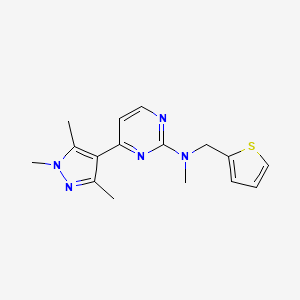![molecular formula C17H18N2O2 B5903436 [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol](/img/structure/B5903436.png)
[2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol, also known as EMBC, is a compound that has been studied for its potential use as a therapeutic agent. EMBC has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The exact mechanism of action of [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol is not fully understood. However, it is believed that [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol exerts its anti-inflammatory and anti-tumor effects by modulating various signaling pathways in cells.
Biochemical and Physiological Effects:
[2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol has been shown to have a number of biochemical and physiological effects. For example, [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer. [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol has also been shown to inhibit the activity of the MAPK signaling pathway, which is involved in cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. However, one limitation is that the exact mechanism of action of [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol is not fully understood, which may make it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol. One area of research could focus on optimizing the synthesis method for [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol to improve its yield and purity. Another area of research could focus on further elucidating the mechanism of action of [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol and identifying its molecular targets. Additionally, future research could investigate the potential use of [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol in combination with other therapeutic agents for the treatment of cancer and inflammation.
Métodos De Síntesis
[2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol can be synthesized through a multi-step process involving the reaction of 2-methylbenzimidazole with 2-bromoethanol, followed by the reaction of the resulting intermediate with 2-ethoxy-5-bromobenzaldehyde. The final step involves reduction of the resulting intermediate to yield [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol.
Aplicaciones Científicas De Investigación
[2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol has been studied for its potential use in the treatment of various diseases, including cancer and inflammation. In one study, [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol was shown to inhibit the growth of breast cancer cells in vitro. In another study, [2-ethoxy-5-(1-methyl-1H-benzimidazol-2-yl)phenyl]methanol was shown to have anti-inflammatory effects in a mouse model of acute lung injury.
Propiedades
IUPAC Name |
[2-ethoxy-5-(1-methylbenzimidazol-2-yl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-21-16-9-8-12(10-13(16)11-20)17-18-14-6-4-5-7-15(14)19(17)2/h4-10,20H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMPITLZBVBKQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-3-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)-N-[2-(2-methylphenoxy)ethyl]propanamide](/img/structure/B5903360.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-3-(1-methylpiperidin-3-yl)propanamide](/img/structure/B5903366.png)
![N-[1-(hydroxymethyl)propyl]-N-(pyridin-3-ylmethyl)-4-(2-thienyl)butanamide](/img/structure/B5903374.png)
![2-[(2-chlorobenzyl)thio]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B5903376.png)


![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(4-methoxyphenyl)butan-2-amine](/img/structure/B5903393.png)
![1-(2-amino-2-oxoethyl)-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)piperidine-3-carboxamide](/img/structure/B5903406.png)
![N-ethyl-3,5-difluoro-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B5903410.png)
![1-(4-{[(pyridin-3-ylmethyl)(3-thienylmethyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5903413.png)
![N-[(6-chloropyridin-3-yl)methyl]-N-(3-methoxybenzyl)prop-2-en-1-amine](/img/structure/B5903442.png)
![N-(3-{[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B5903448.png)
![N-cyclopropyl-1-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5903451.png)